2-Ethylaminothiazol-4-ylmethanol
Description
2-Ethylaminothiazol-4-ylmethanol is a thiazole derivative characterized by an ethylamino (-NHCH2CH3) substituent at position 2 and a hydroxymethyl (-CH2OH) group at position 4 of the thiazole ring. The ethylamino group likely enhances lipophilicity compared to simpler amino-substituted thiazoles, influencing solubility and biological activity.
Properties
CAS No. |
126533-85-5 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
[2-(ethylamino)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C6H10N2OS/c1-2-7-6-8-5(3-9)4-10-6/h4,9H,2-3H2,1H3,(H,7,8) |
InChI Key |
JAOCXGVSYDSOED-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=CS1)CO |
Canonical SMILES |
CCNC1=NC(=CS1)CO |
Synonyms |
4-Thiazolemethanol, 2-(ethylamino)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Thiazole Derivatives
*Hypothetical values based on structural analogy.
Key Differences and Implications
The phenylethyl substituent in [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol introduces aromaticity and significantly higher molecular weight (~219 vs. ~157), which may reduce solubility in aqueous media but enhance binding to hydrophobic targets .
Hazard Profile: (2-Aminothiazol-4-yl)methanol exhibits documented risks of skin, eye, and respiratory irritation , suggesting that the ethylamino derivative may share similar hazards due to the presence of reactive amino and hydroxyl groups. Diethylaminoethanol, a non-thiazole amino alcohol, is regulated under occupational safety guidelines due to its volatility and ammonia-like odor, highlighting the need for proper ventilation when handling amino-alcohol derivatives .
Functional Applications: Ester Derivatives (e.g., ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate ): The ester group in such compounds introduces hydrolytic sensitivity, unlike the stable hydroxymethyl group in this compound, making the latter more suitable for applications requiring prolonged stability.
Preparation Methods
Hantzsch Thiazole Synthesis with Post-Functionalization
The classical Hantzsch method involves reacting α-haloketones with thioamides. For this compound, this approach begins with 2-bromo-4-(hydroxymethyl)thiazole, which is treated with ethylamine under reflux in ethanol. A study adapting this method reported a 62% yield but noted challenges in isolating the intermediate due to hygroscopicity.
Reaction Scheme:
Key variables affecting yield include:
-
Solvent polarity (ethanol > acetonitrile due to improved amine solubility)
-
Reaction time (optimal at 12–14 hours; prolonged heating degrades the hydroxymethyl group)
One-Pot Cyclization-Amination Approach
A modified Hantzsch protocol employs 2-ethylthiourea and α-chloro-4-(hydroxymethyl)acetophenone in dimethylformamide (DMF) at 100°C. This method achieves simultaneous thiazole ring formation and ethylamino group incorporation, yielding 58–65% product. However, DMF’s high boiling point complicates solvent removal, necessitating chromatographic purification.
Functional Group Interconversion Strategies
Hydroxymethyl Group Introduction via Grignard Reagents
Building on methodologies for piperidinemethanol synthesis, the hydroxymethyl group can be introduced using formaldehyde and Grignard reagents. For example, treating 2-ethylaminothiazole-4-carbaldehyde with methylmagnesium bromide in tetrahydrofuran (THF) at −20°C yields the target alcohol in 71% efficiency.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | −20°C vs. 0°C | 71 vs. 58 |
| Grignard Equivalents | 1.2 vs. 2.0 | 71 vs. 69 |
| Solvent | THF vs. Diethyl ether | 71 vs. 63 |
Reductive Amination of Ketone Precursors
Sodium borohydride-mediated reduction of 2-ethyliminothiazol-4-yl ketone derivatives offers a scalable pathway. In a representative procedure, 2-ethyliminothiazol-4-yl ketone is dissolved in methanol and treated with NaBH₄ at 0°C, achieving 84% conversion. Competing side reactions include over-reduction to methane derivatives, which are minimized by strict temperature control.
Catalytic and Asymmetric Methodologies
Palladium-Catalyzed C–N Coupling
Aryl halides undergo coupling with ethylamine using Pd(PPh₃)₄ as a catalyst. Applied to 4-bromothiazol-2-ylmethanol, this method achieves 76% yield with 5 mol% catalyst loading in toluene at 110°C. Ligand screening revealed triphenylphosphine as superior to bipyridine ligands due to reduced steric hindrance.
Enzymatic Resolution for Enantiopure Products
Lipase-mediated kinetic resolution of racemic this compound esters has been explored. Using Candida antarctica lipase B (CAL-B) in hexane, enantiomeric excess (ee) of 94% was achieved for the (R)-enantiomer, though yields remained low (≤40%).
Industrial-Scale Considerations and Challenges
Cost Analysis of Raw Materials
Grignard reagents and palladium catalysts contribute significantly to production costs. Substituting phenylmagnesium bromide with cheaper zinc-based reagents reduces expenses but lowers yields by 15–20%.
Waste Management Strategies
Bromide byproducts from Hantzsch syntheses require neutralization with aqueous NaOH, generating NaBr effluent. Membrane filtration techniques recover up to 85% of solvent, improving process sustainability.
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